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Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B112624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Ethoxysalicylaldehyde (also known as 4-ethoxy-2-hydroxybenzaldehyde), a valuable building

block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 4-Ethoxy-2-hydroxybenzaldehyde

Synonyms: 4-Ethoxysalicylaldehyde

CAS Number: 43057-77-8[1]

Molecular Formula: C₉H₁₀O₃[1]

Molecular Weight: 166.17 g/mol [1]

Structure:
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The following tables summarize the anticipated spectroscopic data for 4-Ethoxysalicylaldehyde

based on typical values for similarly substituted aromatic aldehydes.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Ethoxysalicylaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 s 1H -OH (phenolic)

~9.7 s 1H -CHO (aldehyde)

~7.4 d 1H Ar-H (H6)

~6.5 dd 1H Ar-H (H5)

~6.4 d 1H Ar-H (H3)

~4.1 q 2H -OCH₂CH₃

~1.4 t 3H -OCH₂CH₃

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Table 2: Predicted ¹³C NMR Data for 4-Ethoxysalicylaldehyde
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Chemical Shift (δ) ppm Assignment

~190 -CHO (aldehyde)

~165 C4 (C-OEt)

~162 C2 (C-OH)

~133 C6

~115 C1

~108 C5

~102 C3

~64 -OCH₂CH₃

~14 -OCH₂CH₃

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

IR (Infrared) Spectroscopy
Table 3: Expected IR Absorption Bands for 4-Ethoxysalicylaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)

2980 - 2850 Medium C-H stretch (aliphatic)

2850 - 2750 Medium C-H stretch (aldehyde)

1680 - 1650 Strong C=O stretch (aldehyde)

1600 - 1450 Medium C=C stretch (aromatic)

1280 - 1200 Strong C-O stretch (aryl ether)

Note: The exact positions of the peaks can be influenced by the sample preparation method

(e.g., KBr pellet, thin film).
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MS (Mass Spectrometry)
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Ethoxysalicylaldehyde

m/z Possible Fragment Ion

166 [M]⁺ (Molecular ion)

138 [M - CO]⁺

137 [M - CHO]⁺

123 [M - C₂H₅O]⁺

110 [M - C₂H₄ - CO]⁺

95 [M - C₂H₅O - CO]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxysalicylaldehyde in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is

typically acquired.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of 4-Ethoxysalicylaldehyde with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
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until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 4-Ethoxysalicylaldehyde in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate

temperature program for the oven, starting at a lower temperature and ramping up to a

higher temperature to ensure good separation.

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the

mass range to scan over a suitable range (e.g., m/z 40-400).

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the

compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-Ethoxysalicylaldehyde.
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Sample Preparation

Data Analysis & Interpretation
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Workflow for Spectroscopic Analysis of 4-Ethoxysalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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